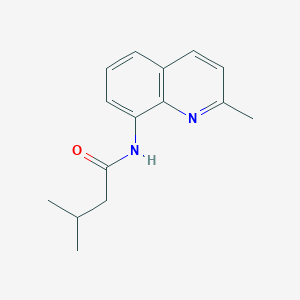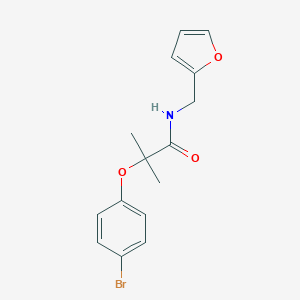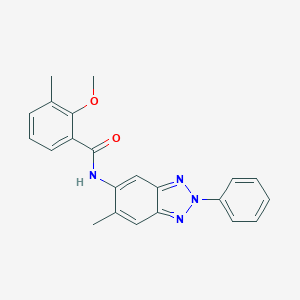
3-methyl-N-(2-methylquinolin-8-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-methylquinolin-8-yl)butanamide, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders.
Mecanismo De Acción
3-methyl-N-(2-methylquinolin-8-yl)butanamide is a TRPV1 antagonist, which means it blocks the activity of the TRPV1 ion channel. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, 3-methyl-N-(2-methylquinolin-8-yl)butanamide reduces pain and inflammation.
Biochemical and Physiological Effects
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce pain and inflammation in various animal models. It has also been shown to reduce neuropathic pain and hyperalgesia. In addition, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in response to inflammatory stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-(2-methylquinolin-8-yl)butanamide has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It is also highly selective for TRPV1, which reduces the potential for off-target effects. However, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, it has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-(2-methylquinolin-8-yl)butanamide. One potential direction is to further investigate its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which have been linked to TRPV1 activity. Finally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-(2-methylquinolin-8-yl)butanamide in humans.
Métodos De Síntesis
3-methyl-N-(2-methylquinolin-8-yl)butanamide can be synthesized using a multi-step process. The starting material is 2-methyl-8-nitroquinoline, which is subjected to a reduction reaction using palladium on carbon and hydrogen gas to yield 2-methyl-8-aminoquinoline. The amino group is then protected using tert-butyloxycarbonyl (BOC) to yield BOC-2-methyl-8-aminoquinoline. The protected amino group is then subjected to a reaction with 3-bromobutanoyl chloride in the presence of triethylamine to yield BOC-3-methyl-N-(2-methylquinolin-8-yl)butanamide. The BOC group is then removed using trifluoroacetic acid to yield the final product, 3-methyl-N-(2-methylquinolin-8-yl)butanamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders. In preclinical studies, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to be effective in reducing neuropathic pain and hyperalgesia.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methylquinolin-8-yl)butanamide |
InChI |
InChI=1S/C15H18N2O/c1-10(2)9-14(18)17-13-6-4-5-12-8-7-11(3)16-15(12)13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Clave InChI |
VAEZMCLBRYZEKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)